molecular formula C15H18F3N3O4 B11486893 Ethyl 2-(3-acetylureido)-3,3,3-trifluoro-2-(O-toluidino)propionate

Ethyl 2-(3-acetylureido)-3,3,3-trifluoro-2-(O-toluidino)propionate

Cat. No.: B11486893
M. Wt: 361.32 g/mol
InChI Key: VTOJSCXOEWKIKU-UHFFFAOYSA-N
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Description

ETHYL 2-[(ACETYLCARBAMOYL)AMINO]-3,3,3-TRIFLUORO-2-[(2-METHYLPHENYL)AMINO]PROPANOATE is a complex organic compound that belongs to the class of esters. Esters are known for their pleasant odors and are often used in perfumes and flavoring agents . This particular compound is notable for its trifluoromethyl group, which imparts unique chemical properties, making it valuable in various scientific research applications.

Properties

Molecular Formula

C15H18F3N3O4

Molecular Weight

361.32 g/mol

IUPAC Name

ethyl 2-(acetylcarbamoylamino)-3,3,3-trifluoro-2-(2-methylanilino)propanoate

InChI

InChI=1S/C15H18F3N3O4/c1-4-25-12(23)14(15(16,17)18,21-13(24)19-10(3)22)20-11-8-6-5-7-9(11)2/h5-8,20H,4H2,1-3H3,(H2,19,21,22,24)

InChI Key

VTOJSCXOEWKIKU-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C(C(F)(F)F)(NC1=CC=CC=C1C)NC(=O)NC(=O)C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ETHYL 2-[(ACETYLCARBAMOYL)AMINO]-3,3,3-TRIFLUORO-2-[(2-METHYLPHENYL)AMINO]PROPANOATE typically involves the reaction of ethyl cyanoacetate with substituted aryl or heteryl amines under specific conditions. One common method includes stirring the reactants without solvent at room temperature or using a steam bath . Another method involves the fusion of aryl amines with ethyl cyanoacetate under solvent-free conditions .

Industrial Production Methods

Industrial production of this compound may involve large-scale reactions using similar synthetic routes but optimized for higher yields and purity. The use of continuous flow reactors and advanced purification techniques such as crystallization and chromatography are common in industrial settings to ensure the quality of the final product.

Chemical Reactions Analysis

Types of Reactions

ETHYL 2-[(ACETYLCARBAMOYL)AMINO]-3,3,3-TRIFLUORO-2-[(2-METHYLPHENYL)AMINO]PROPANOATE undergoes various chemical reactions, including:

    Oxidation: This reaction can be facilitated by oxidizing agents like potassium permanganate.

    Reduction: Reduction reactions may involve reagents such as lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions are common, where the trifluoromethyl group can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, hydrogen peroxide.

    Reducing Agents: Lithium aluminum hydride, sodium borohydride.

    Nucleophiles: Halides, amines, and thiols.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines.

Scientific Research Applications

ETHYL 2-[(ACETYLCARBAMOYL)AMINO]-3,3,3-TRIFLUORO-2-[(2-METHYLPHENYL)AMINO]PROPANOATE has diverse applications in scientific research, including:

Mechanism of Action

The mechanism of action of ETHYL 2-[(ACETYLCARBAMOYL)AMINO]-3,3,3-TRIFLUORO-2-[(2-METHYLPHENYL)AMINO]PROPANOATE involves its interaction with specific molecular targets and pathways. The trifluoromethyl group enhances its binding affinity to certain enzymes and receptors, making it effective in modulating biological activities . The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

ETHYL 2-[(ACETYLCARBAMOYL)AMINO]-3,3,3-TRIFLUORO-2-[(2-METHYLPHENYL)AMINO]PROPANOATE is unique due to its trifluoromethyl group, which imparts distinct chemical properties such as increased lipophilicity and metabolic stability. These properties make it particularly valuable in drug development and other advanced scientific research applications.

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